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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of rogaratinib

(BAY1163877), a potent and selective pan-FGFR inhibitor, in combination with various

chemotherapy agents across different cancer models. The supporting experimental data,

detailed methodologies, and visual representations of signaling pathways and experimental

workflows are presented to facilitate a comprehensive understanding of rogaratinib's potential

in combination therapy settings.

I. Overview of Rogaratinib and its Mechanism of
Action
Rogaratinib is an orally bioavailable small molecule inhibitor that selectively targets fibroblast

growth factor receptors 1, 2, 3, and 4 (FGFR1-4).[1][2] Aberrant FGFR signaling is a known

driver in various malignancies, promoting tumor cell proliferation, survival, and angiogenesis.[1]

[2] Rogaratinib exerts its anti-tumor effects by inhibiting the kinase activity of FGFRs, thereby

blocking downstream signaling pathways, most notably the RAS-MEK-ERK pathway.[1][2]

Preclinical studies have demonstrated that the anti-proliferative effects of rogaratinib are

mediated by the inhibition of the FGFR/ERK pathway.[1]
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II. Comparative Efficacy of Rogaratinib Combination
Therapies
The preclinical efficacy of rogaratinib in combination with standard-of-care chemotherapy has

been evaluated in various cancer models, with the most comprehensive data available for lung

cancer.

Lung Cancer
In preclinical models of lung cancer, the combination of rogaratinib with taxanes (docetaxel) or

platinum-based chemotherapy (carboplatin/paclitaxel) has demonstrated additive anti-tumor

activity.

Table 1: In Vivo Efficacy of Rogaratinib in Combination with Chemotherapy in Lung Cancer

Xenograft Models
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Cancer
Model

Treatment
Group

Dosing
Schedule

Tumor
Growth
Inhibition
(T/C
volume)

Response
Rate
(CR/PR)

Citation

DMS-114

(FGFR1

amplified)

Rogaratinib
50 mg/kg,

BID
0.34 - [1]

Docetaxel
30 mg/kg,

Q7D
0.27 40% PR [1]

Rogaratinib +

Docetaxel

50 mg/kg BID

+ 30 mg/kg

Q7D

Additive
70% PR, 1

CR
[1]

Carboplatin/P

aclitaxel

80 mg/kg

Q7D / 24

mg/kg Q7D

0.31 - [1]

LU299 (PDX) Docetaxel - - 60% PR [1]

Rogaratinib +

Docetaxel
-

Improved

efficacy &

duration of

response

70% PR,

30% CR
[1]

LXFL1121

(PDX)

Rogaratinib +

Docetaxel
-

Prolonged

tumor

response

post-

treatment

- [1]

CR: Complete Response, PR: Partial Response, T/C volume: Treatment vs. Control tumor

volume ratio, BID: Twice daily, Q7D: Once every 7 days, PDX: Patient-Derived Xenograft.

Breast Cancer
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Preclinical investigations in breast cancer models have explored the combination of rogaratinib

with antihormonal agents. In hormone receptor-positive (HR+) breast cancer models with

FGFR1/2 amplification, the combination of rogaratinib with fulvestrant and the CDK4/6 inhibitor

palbociclib has been shown to be more effective than single or double-agent combinations.[3]

Specifically, in patient-derived organoids (PDOs) with FGFR amplification, response to

fulvestrant, palbociclib, and rogaratinib was observed only in models with wild-type PIK3CA

and ESR1.[4]

Bladder Cancer
In urothelial carcinoma, preclinical models suggested that the combination of an FGFR inhibitor

with a PD-L1 inhibitor could enhance anti-tumor activity and survival.[5] While specific

preclinical data on rogaratinib combined with chemotherapy in bladder cancer is limited in the

provided search results, clinical trials have been initiated to evaluate this combination. The

FORT-1 trial, a phase II/III study, compared rogaratinib with standard chemotherapy (docetaxel,

paclitaxel, or vinflunine) in patients with FGFR-positive advanced urothelial carcinoma.[6][7]

The study showed comparable efficacy between rogaratinib and chemotherapy.[7][8] An

exploratory analysis suggested that patients with FGFR3 DNA alterations may derive a greater

benefit from rogaratinib.[9]

III. Experimental Protocols
In Vivo Xenograft Studies (Lung Cancer Models)

Animal Models: Female athymic nude mice were used for the DMS-114 cell line-derived

xenograft model. Patient-derived xenograft (PDX) models (LU299, LXFL1121) were

established from patient tumors.

Tumor Implantation: DMS-114 cells were subcutaneously injected into the flank of the mice.

For PDX models, tumor fragments were subcutaneously implanted.

Drug Formulation and Administration:

Rogaratinib (BAY1163877): Formulated in a vehicle of 10% ethanol, 40% Solutol® HS 15,

and 50% water at pH 4 (HCl) and administered orally (p.o.) twice daily (BID).
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Docetaxel: Formulated in NaCl solution (9 g/l) and administered intravenously (i.v.) once

every 7 days (Q7D).

Carboplatin/Paclitaxel: Formulated in NaCl solution (9 g/l) and administered intravenously

(i.v.) once every 7 days (Q7D).

Treatment Schedule: Treatment was initiated when tumors reached a predetermined size.

The specific duration of treatment varied between studies.

Efficacy Evaluation: Tumor volume was measured regularly using calipers (Volume = 0.5 ×

length × width²). The ratio of the median tumor volume of the treated group to the control

group (T/C) was calculated to determine tumor growth inhibition. Response rates (Complete

Response, Partial Response) were determined based on changes in tumor volume. Body

weight was monitored as a measure of toxicity.

IV. Signaling Pathways and Experimental Workflows
FGFR Signaling Pathway Inhibited by Rogaratinib
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Caption: Rogaratinib inhibits the FGFR signaling cascade.
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Caption: Workflow of a preclinical in vivo combination study.

V. Conclusion
Preclinical data strongly suggest that rogaratinib (BAY1163877), in combination with standard-

of-care chemotherapy, can lead to enhanced anti-tumor efficacy in various cancer models,

particularly in lung cancer. The mechanism of action, involving the inhibition of the FGFR

signaling pathway, provides a solid rationale for these combination strategies. The provided

data and experimental protocols offer a valuable resource for researchers and drug

development professionals exploring the therapeutic potential of rogaratinib in combination

regimens. Further preclinical studies are warranted to explore synergistic effects in other

cancer types and to identify predictive biomarkers for patient selection.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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